molecular formula C8H18O4 B1607395 1,1,3,3-Tetramethoxybutane CAS No. 5744-65-0

1,1,3,3-Tetramethoxybutane

Cat. No.: B1607395
CAS No.: 5744-65-0
M. Wt: 178.23 g/mol
InChI Key: HTARNSZGZUTMQN-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethoxybutane is an organic compound with the molecular formula C8H18O4. It is a colorless liquid that is primarily used in organic synthesis and research. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetramethoxybutane can be synthesized through several methods. One common route involves the reaction of acetylacetaldehyde dimethyl acetal with trimethoxymethane. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethoxybutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various aldehydes, ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,3,3-Tetramethoxybutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3,3-tetramethoxybutane involves its reactivity with various chemical reagents. The methoxy groups can participate in nucleophilic substitution reactions, while the butane backbone provides stability to the molecule. The compound can also undergo hydrolysis to form corresponding alcohols and aldehydes, which can further react with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethoxypropane: Similar in structure but with a different carbon backbone.

    1,1,3,3-Tetramethoxyethane: Another related compound with a shorter carbon chain.

Uniqueness

1,1,3,3-Tetramethoxybutane is unique due to its specific carbon backbone and the presence of four methoxy groups. This structure provides distinct reactivity and stability compared to other similar compounds. Its versatility in various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1,1,3,3-tetramethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4/c1-8(11-4,12-5)6-7(9-2)10-3/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTARNSZGZUTMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354785
Record name 1,1,3,3-tetramethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5744-65-0
Record name 1,1,3,3-tetramethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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